molecular formula C22H26N2O4 B15590214 Gelsempervine A

Gelsempervine A

Cat. No.: B15590214
M. Wt: 382.5 g/mol
InChI Key: CZRUSFCSECMUDS-DYQFWUORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gelsempervine A is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19+,22?/m0/s1

InChI Key

CZRUSFCSECMUDS-DYQFWUORSA-N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Biological Profile of Gelsempervine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gelsempervine A, a complex indole (B1671886) alkaloid. Due to the limited availability of published, consolidated spectroscopic data for this compound, this report also includes detailed spectroscopic information for the closely related and extensively studied alkaloid, Gelsemine, to serve as a valuable reference and comparative benchmark. The methodologies presented herein are foundational for the structural elucidation and characterization of such intricate natural products.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Gelsemine

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for Gelsemine provide a roadmap for the expected chemical shifts and coupling constants for this compound.

Table 1: ¹H NMR Spectroscopic Data for Gelsemine (CDCl₃, 400 MHz)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1 3.85 d 9.2
3 4.15 d 8.0
2.10 m
1.85 m
2.30 m
1.95 m
9 7.20 d 7.5
10 6.85 t 7.5
11 7.10 t 7.5
12 6.90 d 7.5
14α 2.60 m
14β 2.40 m
15 4.20 s
17 5.80 ddd 17.2, 10.4, 8.0
18-cis 5.25 d 10.4
18-trans 5.35 d 17.2
20 3.95 q 6.8

| N-CH₃ | 2.75 | s | |

Table 2: ¹³C NMR Spectroscopic Data for Gelsemine (CDCl₃, 100 MHz)

Position Chemical Shift (δ, ppm)
2 180.5
3 70.2
5 53.8
6 32.1
7 85.3
8 134.5
9 128.2
10 122.5
11 129.8
12 110.1
13 142.1
14 45.6
15 80.1
16 60.5
17 138.2
18 117.8
19 58.9
20 68.7

| N-CH₃ | 35.4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H, C=O (amide), C=C (aromatic and vinyl), and C-O functionalities.

Table 3: Characteristic IR Absorption Bands for Gelsemine

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Medium, Broad N-H Stretch (indole)
1710-1680 Strong C=O Stretch (oxindole)
1620-1600 Medium C=C Stretch (aromatic)
1480-1450 Medium C=C Stretch (aromatic)

| 1250-1000 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structural features. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

Table 4: Mass Spectrometry Data for Gelsemine

m/z Relative Intensity (%) Assignment
322.1681 100 [M]⁺ (Molecular Ion)
293.1545 45 [M - C₂H₅]⁺
265.1596 30 [M - C₃H₅O]⁺

| 184.0735 | 65 | Retro-Diels-Alder fragment |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are generalized experimental protocols that would be employed for the analysis of this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher. The sample would be dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, data would be acquired using a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence would be used with a spectral width of 220 ppm.

Infrared Spectroscopy

The IR spectrum would be recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The sample would be prepared as a thin film on a NaCl plate by dissolving a small amount of the compound in a volatile solvent like chloroform and allowing the solvent to evaporate. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra would be obtained using an Agilent 6520 Accurate-Mass Q-TOF LC/MS system. The sample would be introduced via an electrospray ionization (ESI) source in positive ion mode. The instrument would be calibrated using a standard ESI-L low concentration tuning mix.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, alkaloids of the Gelsemium family, such as Gelsemine, are known to exhibit significant neurological activity. Gelsemine has been shown to act as an agonist at the glycine (B1666218) receptor, which is an inhibitory neurotransmitter receptor in the central nervous system. This interaction is believed to be responsible for the reported analgesic and anxiolytic effects of these compounds.

Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound. Understanding these pathways is critical for the development of novel therapeutic agents derived from this class of natural products.

Visualizations

To illustrate the relationships and workflows involved in the analysis of this compound, the following diagrams have been generated using Graphviz.

Spectroscopic_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Purified this compound Purified this compound Crude Extract->Purified this compound Chromatography NMR_Data NMR_Data Purified this compound->NMR_Data NMR IR_Data IR_Data Purified this compound->IR_Data IR MS_Data MS_Data Purified this compound->MS_Data MS Final Structure Final Structure NMR_Data->Final Structure IR_Data->Final Structure MS_Data->Final Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Putative_Signaling_Pathway This compound This compound Glycine Receptor Glycine Receptor This compound->Glycine Receptor Agonist Neuronal Inhibition Neuronal Inhibition Glycine Receptor->Neuronal Inhibition Analgesic/Anxiolytic Effects Analgesic/Anxiolytic Effects Neuronal Inhibition->Analgesic/Anxiolytic Effects

Caption: Putative signaling pathway for the neurological effects of this compound.

Unveiling Gelsempervine A: A Deep Dive into its Early Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies and historical literature surrounding Gelsempervine A, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. This document collates available data on its initial isolation, structural elucidation, and preliminary biological evaluation, presenting it in a format tailored for scientific and research audiences.

Introduction

This compound is a structurally complex natural product belonging to the extensive family of Gelsemium alkaloids. These compounds, isolated from climbing shrubs found in Southeast Asia and the Americas, have long been a subject of interest in phytochemistry and pharmacology due to their potent biological activities. This guide focuses on the foundational research that introduced this compound to the scientific community, laying the groundwork for future investigations into its therapeutic potential.

Isolation and Characterization

General Experimental Protocol for Alkaloid Extraction from Gelsemium species

A generalized workflow for the isolation of alkaloids like this compound from Gelsemium plant material is outlined below. It is important to note that specific parameters such as solvent ratios and chromatography conditions would have been optimized in the original, yet to be specifically cited, research.

Figure 1. A representative workflow for the isolation of this compound.

Structural Elucidation

The determination of the intricate molecular architecture of this compound would have relied on a combination of spectroscopic techniques, which were state-of-the-art for the time of its discovery. The Chemical Abstracts Service (CAS) has assigned the number 865187-17-3 to this compound, which serves as a definitive identifier for this specific chemical entity.

Spectroscopic Data

While the primary literature containing the original spectroscopic data has not been identified in the conducted search, the following table summarizes the types of quantitative data that would have been crucial for its structure elucidation.

Spectroscopic TechniqueType of Data ObtainedPurpose in Structure Elucidation
Mass Spectrometry (MS) Molecular weight, Fragmentation patternDetermination of molecular formula and identification of structural motifs.
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C), Coupling constants, Nuclear Overhauser effects (NOE)Mapping the carbon-hydrogen framework and determining the relative stereochemistry of the molecule.
Infrared (IR) Spectroscopy Absorption bands (cm⁻¹)Identification of functional groups (e.g., carbonyls, amines, double bonds).
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima (λmax)Characterization of the chromophore system within the molecule.

Early Biological Studies

The alkaloids from the Gelsemium genus are well-documented for their potent physiological effects, primarily targeting the central nervous system.[1] Early biological screening of a newly isolated compound like this compound would have likely involved a battery of in vitro and in vivo assays to determine its general bioactivity profile.

While specific early studies on this compound are not detailed in the available search results, the broader activities of Gelsemium alkaloids include analgesic, anti-inflammatory, and anxiolytic properties.[2][3] It is plausible that initial investigations into this compound would have explored these areas. The general workflow for such preliminary biological testing is depicted below.

G cluster_0 Initial Screening cluster_1 Preclinical Evaluation A Isolated this compound B In Vitro Assays (e.g., receptor binding, enzyme inhibition) A->B C Cell-Based Assays (e.g., cytotoxicity, anti-proliferative) A->C D In Vivo Animal Models (e.g., rodent models for pain, anxiety) B->D C->D E Observation of Physiological Effects D->E F Preliminary Toxicity Assessment D->F

References

The Pharmacological Potential of Gelsemium Alkaloids: A Technical Guide on Sempervirine, a Close Analog of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the pharmacological properties of Gelsempervine A have yielded no specific data on its biological activities, mechanism of action, or quantitative pharmacological parameters. Therefore, this technical guide focuses on the well-characterized pharmacological potential of Sempervirine , a structurally related alkaloid isolated from the same plant genus, Gelsemium. The information presented herein for Sempervirine provides valuable insights into the potential therapeutic applications of this class of compounds but should not be directly extrapolated to this compound without further dedicated research.

Introduction to Sempervirine

Sempervirine is a potent indole (B1671886) alkaloid derived from plants of the Gelsemium genus, notably Gelsemium elegans. Traditionally, extracts from these plants have been used in Chinese medicine for various ailments, including neuropathic pain and cancer. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic, particularly anticancer, effects of Sempervirine. This document provides a comprehensive overview of its known pharmacological activities, with a focus on its anticancer properties, for researchers, scientists, and drug development professionals.

Anticancer Activity of Sempervirine

Sempervirine has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, with a primary focus in the literature on hepatocellular carcinoma (HCC) and glioma.

Quantitative Data on Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of Sempervirine on different cancer cell lines.

Cell LineCancer TypeAssayEndpointValueReference
HepG2Hepatocellular CarcinomaMTT AssayIC50Data not explicitly quantified in the provided search results. Described as dose-dependent inhibition.[1]
U251GliomaMTT AssayIC50Data not explicitly quantified in the provided search results. Described as dose-dependent inhibition.[2]
U87GliomaMTT AssayIC50Data not explicitly quantified in the provided search results. Described as dose-dependent inhibition.[2]

Note: While the referenced studies confirm dose-dependent cytotoxicity, specific IC50 values were not available in the provided search snippets. A full review of the primary literature would be required to obtain these specific values.

Mechanism of Action

Sempervirine exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified are the inhibition of the Wnt/β-catenin pathway and the Akt/mTOR signaling cascade.

Inhibition of the Wnt/β-catenin Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma cells, Sempervirine has been shown to inactivate the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation and is often dysregulated in cancer.

Signaling Pathway Diagram: Sempervirine's Inhibition of Wnt/β-catenin Pathway

Wnt_pathway cluster_cell Hepatocellular Carcinoma Cell Wnt Wnt Frizzled Frizzled Receptor Dvl Dvl Frizzled->Dvl LRP LRP5/6 GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (Cyclin D1, c-Myc) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Sempervirine Sempervirine Sempervirine->beta_catenin Inhibits nuclear aggregation

Caption: Sempervirine inhibits the Wnt/β-catenin pathway in HCC cells.

Sempervirine treatment leads to a significant reduction in the nuclear aggregation of β-catenin, which in turn inhibits the transcription of Wnt target genes such as Cyclin D1 and c-Myc, ultimately leading to decreased cell proliferation and induction of apoptosis.[1]

Induction of Apoptosis and Autophagy via the Akt/mTOR Signaling Pathway in Glioma

In glioma cells, Sempervirine has been demonstrated to induce both apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival.

Signaling Pathway Diagram: Sempervirine's Action on the Akt/mTOR Pathway

Akt_mTOR_pathway cluster_cell Glioma Cell Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 Inhibits Autophagy Autophagy mTORC1->Autophagy Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Sempervirine Sempervirine Sempervirine->Akt Inhibits phosphorylation

Caption: Sempervirine induces apoptosis and autophagy via Akt/mTOR inhibition.

By inhibiting the phosphorylation of Akt, Sempervirine downregulates the activity of mTORC1, a key negative regulator of autophagy.[2] This leads to the induction of autophagy. Furthermore, inhibition of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, resulting in the activation of caspase-3 and subsequent apoptosis.[2]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Sempervirine. For precise details, including concentrations and incubation times, consultation of the primary research articles is recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Sempervirine on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, U251, U87) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Sempervirine (and a vehicle control, typically DMSO) for a defined period (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Workflow Diagram: MTT Assay

MTT_workflow A Seed cells in 96-well plate B Treat with Sempervirine A->B C Add MTT reagent B->C D Incubate C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by Sempervirine.

Methodology:

  • Cell Treatment: Cells are treated with Sempervirine at various concentrations for a specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Quantification: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis

Objective: To determine the effect of Sempervirine on the expression levels of specific proteins in a signaling pathway.

Methodology:

  • Protein Extraction: Following treatment with Sempervirine, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., β-catenin, Akt, p-Akt, Bcl-2, Bax, Caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Future Directions

The promising anticancer activities of Sempervirine highlight the therapeutic potential of Gelsemium alkaloids. Future research should focus on:

  • Isolation and Pharmacological Evaluation of this compound: A critical next step is the isolation and comprehensive pharmacological characterization of this compound to determine its specific biological activities and compare them to those of Sempervirine.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of Sempervirine and other related alkaloids.

  • Target Identification and Validation: Further studies are needed to precisely identify the direct molecular targets of Sempervirine to better understand its mechanism of action and to identify potential biomarkers for patient selection.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Sempervirine analogs could lead to the development of more potent and selective anticancer agents with improved pharmacological properties.

Conclusion

While direct pharmacological data for this compound remains elusive, the available evidence for its close analog, Sempervirine, reveals a promising anticancer agent with a clear mechanism of action involving the disruption of key oncogenic signaling pathways. This technical guide provides a foundation for further investigation into this class of natural products and underscores the importance of continued research to unlock their full therapeutic potential. Researchers are encouraged to build upon these findings to explore the pharmacology of this compound and other related Gelsemium alkaloids.

References

Methodological & Application

Total Synthesis Strategies for Gelsempervine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a complex monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family. These natural products are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. The synthesis of such complex molecules presents a considerable challenge and serves as a platform for the development and application of novel synthetic methodologies. This document outlines the strategic approaches toward the total synthesis of this compound, providing detailed experimental protocols for key transformations and a comparative analysis of different synthetic routes. While a completed total synthesis of this compound has not been prominently reported in peer-reviewed literature, this note draws upon documented strategies for closely related sarpagine alkaloids and reported synthetic approaches towards the this compound core.

Retrosynthetic Analysis and Key Strategies

The core structure of this compound features a pentacyclic framework with multiple stereocenters, making stereocontrol a critical aspect of any synthetic design. A common retrosynthetic disconnection for sarpagine alkaloids involves the late-stage formation of the seven-membered ring and the installation of the ethylidene side chain. Key strategic considerations include the construction of the bridged bicyclo[3.3.1]nonane core and the stereoselective formation of the quaternary center at C7.

A plausible retrosynthetic approach is outlined below:

Retrosynthesis Gelsempervine_A This compound Pentacyclic_Core Pentacyclic Core Gelsempervine_A->Pentacyclic_Core Side-chain formation Tetracyclic_Intermediate Tetracyclic Intermediate Pentacyclic_Core->Tetracyclic_Intermediate [4+2] Cycloaddition / Ring Closing Metathesis Bicyclic_Precursor Bicyclic Precursor Tetracyclic_Intermediate->Bicyclic_Precursor Pictet-Spengler Reaction Starting_Materials Simple Starting Materials Bicyclic_Precursor->Starting_Materials Functional Group Interconversion

Caption: A general retrosynthetic analysis of this compound.

One of the key challenges in the synthesis of this compound and related alkaloids is the construction of the caged polycyclic core. A notable approach towards a range of sarpagine-related indole alkaloids, including an attempted synthesis of this compound, has been documented.[1][2] This strategy hinges on a diastereospecific asymmetric Pictet-Spengler cyclization to establish the initial stereochemistry, followed by a Dieckmann condensation.[1][2]

Comparative Analysis of Synthetic Strategies

While a direct comparison of completed total syntheses for this compound is not possible due to the lack of published accounts, we can analyze the efficiency of key strategic steps reported in the context of sarpagine alkaloid synthesis. The following table summarizes quantitative data for key transformations that would be relevant to a total synthesis of this compound.

Key TransformationReagents and ConditionsSubstrateProductYield (%)Reference
Asymmetric Pictet-SpenglerTryptamine (B22526) derivative, Aldehyde, Chiral AcidTryptamineTetrahydro-β-carboline>90General Sarpagine Syntheses
Dieckmann CondensationDi-ester, NaH, Toluene, refluxAcyclic Di-esterCyclic β-keto ester~70-80General Sarpagine Syntheses
Intramolecular Heck ReactionPd(OAc)₂, PPh₃, Et₃N, DMF, 80 °CAryl halide with tethered alkeneCyclized product~60-75General Sarpagine Syntheses

Experimental Protocols

The following protocols are based on established procedures for key reactions in the synthesis of sarpagine alkaloid cores and represent plausible steps in a total synthesis of this compound.

Protocol 1: Asymmetric Pictet-Spengler Reaction

This reaction is crucial for establishing the initial chirality of the molecule.

Materials:

  • Tryptamine hydrochloride

  • Chiral aldehyde (e.g., glyceraldehyde acetonide)

  • Chiral phosphoric acid catalyst (e.g., TRIP)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a stirred suspension of tryptamine hydrochloride (1.0 eq) and 4 Å molecular sieves in anhydrous DCM at room temperature is added a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting free-base tryptamine is dissolved in anhydrous DCM and cooled to 0 °C.

  • The chiral aldehyde (1.1 eq) and the chiral phosphoric acid catalyst (0.1 eq) are added sequentially.

  • The reaction mixture is stirred at 0 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline.

Protocol 2: Dieckmann Condensation

This intramolecular cyclization is a key step in forming one of the rings of the polycyclic core.

Materials:

  • Acyclic di-ester precursor

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere is added a solution of the acyclic di-ester (1.0 eq) in anhydrous toluene.

  • Sodium hydride (1.5 eq) is added portion-wise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring by TLC.

  • After cooling to 0 °C, the reaction is carefully quenched by the slow addition of 1 M HCl until the pH is ~7.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclic β-keto ester.

Logical Workflow for a Proposed Synthesis

The following diagram illustrates a potential workflow for the total synthesis of this compound, highlighting the sequence of key chemical transformations.

Synthesis_Workflow Start Starting Materials PS Pictet-Spengler Reaction Start->PS Protect Protection of Functional Groups PS->Protect Chain_Elongation Side Chain Elongation Protect->Chain_Elongation Dieckmann Dieckmann Condensation Chain_Elongation->Dieckmann Decarboxylation Decarboxylation Dieckmann->Decarboxylation Core_Formation Key Cyclization (e.g., Heck Reaction) Decarboxylation->Core_Formation Deprotection Deprotection Core_Formation->Deprotection Final_Steps Final Functional Group Manipulations Deprotection->Final_Steps Gelsempervine_A This compound Final_Steps->Gelsempervine_A

Caption: A proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The biological activities of many sarpagine alkaloids are not yet fully elucidated, often due to their limited availability from natural sources.[1][2] However, related compounds have shown a range of biological effects, including antiarrhythmic and antimicrobial activities. While the specific signaling pathways modulated by this compound are not well-defined in the current literature, many indole alkaloids are known to interact with various receptors and enzymes in the central nervous system due to their structural similarity to neurotransmitters like serotonin.

A hypothetical signaling pathway that could be investigated for this compound, based on the activity of other indole alkaloids, is its potential interaction with serotonergic (5-HT) receptors.

Signaling_Pathway cluster_cell Target Cell Receptor 5-HT Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Gelsempervine_A This compound Gelsempervine_A->Receptor Binding

Caption: A hypothetical signaling pathway for this compound.

Further research is required to determine the precise molecular targets and mechanisms of action of this compound. The development of a robust total synthesis will be instrumental in providing the necessary quantities of this complex natural product for detailed pharmacological evaluation.

References

Application Notes and Protocols for Studying the Cellular Effects of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is an indole (B1671886) alkaloid derived from the plant genus Gelsemium, which is known for its wide range of biologically active compounds. Alkaloids from Gelsemium have demonstrated potent anti-tumor and neurotropic activities, making them of significant interest for drug discovery and development. These compounds have been shown to induce apoptosis in cancer cells and modulate key signaling pathways, including the Wnt/β-catenin pathway. Furthermore, their effects on neuronal receptors, such as GABA and NMDA receptors, highlight their potential for neurological applications and toxicology studies.

These application notes provide a framework for investigating the cellular effects of this compound using established cell-based models. The protocols detailed below are designed to assess its cytotoxic, pro-apoptotic, and signaling modulatory activities. Due to the limited availability of specific data for this compound, representative quantitative data from closely related Gelsemium alkaloids, such as Sempervirine and Gelsemine (B155926), are provided to guide experimental design and data interpretation.

Data Presentation: Quantitative Effects of Gelsemium Alkaloids

The following tables summarize quantitative data for Gelsemium alkaloids, offering a comparative baseline for studies on this compound.

Table 1: Cytotoxicity and Apoptosis Induction by Sempervirine in Ovarian Cancer Cells (SKOV3) [1]

Concentration (µM)Apoptosis Rate (%)G1 Phase Cell Cycle Arrest (%)S Phase Cell Cycle Progression (%)
0 (Control)2.67 ± 0.3874.81 ± 0.3815.48 ± 0.35
2.53.49 ± 0.4666.68 ± 0.4310.37 ± 0.19
5.013.01 ± 0.0152.05 ± 0.5418.61 ± 0.51
10.041.25 ± 0.5953.33 ± 0.5924.51 ± 0.78

Table 2: Neurotoxicity of Gelsenicine [2]

Animal ModelLD50 (mg/kg)Primary Cause of Death
Male Rats0.996Respiratory Failure
Female Rats0.520Respiratory Failure

Table 3: Inhibitory Effect of Gelsemine on GABAA Receptors [3]

Receptor TypeParameterValue
Native GABAA Receptors (Cortical Neurons)IC5089.1 ± 16.4 µM
Native GABAA Receptors (Cortical Neurons)Maximal Inhibition (at 300 µM)-49.6 ± 4.3%
Native GABAA Receptors (Cortical Neurons)GABA EC50 Shift (with 200 µM Gelsemine)From 2.1 ± 0.5 µM to 7.41 ± 1.0 µM

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action - Apoptosis cluster_phase3 Phase 3: Signaling Pathway Analysis Cell_Culture Select and Culture Appropriate Cell Lines (e.g., Cancer cell lines, Neuronal cells) Cytotoxicity_Assay MTT/XTT Assay for Cell Viability (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Treat with this compound Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Based on IC50 Neuro_Assay Neuronal Receptor Activity (GABA & NMDA Receptor Assays) Cytotoxicity_Assay->Neuro_Assay For Neurotoxicity Studies MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Apoptosis_Assay->MMP_Assay Caspase_Assay Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) MMP_Assay->Caspase_Assay Wnt_Assay Wnt/β-catenin Pathway Analysis (Western Blot for β-catenin, TCF/LEF Reporter Assay) Caspase_Assay->Wnt_Assay

Caption: Experimental workflow for investigating this compound effects.

Wnt/β-catenin Signaling Pathway

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Gelsempervine_A This compound (Proposed Action) Gelsempervine_A->beta_catenin_stable Inhibits

Caption: Wnt/β-catenin signaling pathway and proposed action of this compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Gelsempervine_A This compound Mitochondrion Mitochondrion Gelsempervine_A->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Executioner Caspase-3 Caspase9->Caspase3 Activation Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cells (e.g., HepG2 for liver cancer, SH-SY5Y for neuroblastoma)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Wnt/β-catenin Signaling Pathway Analysis (Western Blot)

Objective: To assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Target cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Neuronal Receptor Activity Assays

Objective: To evaluate the modulatory effects of this compound on GABA and NMDA receptors.

A. GABAA Receptor Activity (Whole-Cell Patch-Clamp Electrophysiology)

Materials:

  • Cultured primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal recording solutions

  • GABA

  • This compound

Protocol:

  • Culture neurons on coverslips suitable for electrophysiological recording.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Apply GABA at its EC50 concentration to elicit a baseline current.

  • Co-apply this compound with GABA to observe any modulation of the GABA-evoked current.

  • Perform a dose-response analysis for this compound's effect.

  • To determine the mechanism, construct a GABA dose-response curve in the presence and absence of this compound to assess for competitive or non-competitive inhibition.

B. NMDA Receptor Activity (Calcium Imaging)

Materials:

  • Neuronal cells expressing NMDA receptors

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • NMDA and co-agonist (e.g., glycine (B1666218) or D-serine)

  • This compound

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Protocol:

  • Load the cells with a calcium indicator dye.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with NMDA and a co-agonist to induce calcium influx.

  • Pre-incubate the cells with this compound before stimulation to assess its inhibitory effect.

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the effect of this compound on NMDA receptor-mediated calcium influx.

References

Application Notes and Protocols for the Quantification of Gelsempervine A in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is one of the principal alkaloids isolated from the plant genus Gelsemium, which is known for its toxicological properties and potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound in biological samples, primarily plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are based on validated analytical procedures for Gelsemium alkaloids.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative performance of a validated UPLC-MS/MS method for the analysis of this compound and other Gelsemium alkaloids in rat plasma.[1] This data is essential for assessing the method's suitability for specific research needs.

ParameterThis compoundOther Gelsemium Alkaloids (Typical Range)
Linearity Range0.1 - 200 ng/mL0.1 - 200 ng/mL
Correlation Coefficient (R²)> 0.995> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL0.1 - 1.0 ng/mL
Accuracy86.9% - 113.2%85% - 115%
Precision (RSD%)< 16%< 15%
Extraction Recovery> 75.8%> 75%
Matrix Effect88.5% - 107.8%85% - 115%

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.

Materials:

  • Biological plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (typically 2-5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid[1]

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7-7.1 min: Linear gradient back to 95% A

    • 7.1-9 min: Re-equilibration at 95% A

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 900 L/hr

  • MRM Transitions:

    • Note: Specific mass transitions for this compound need to be determined by direct infusion of a standard solution. The precursor ion will be [M+H]⁺. The product ions are generated by collision-induced dissociation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_validation Method Validation Parameters cluster_application Applications linearity Linearity & Range pk_studies Pharmacokinetic Studies linearity->pk_studies tk_studies Toxicokinetic Studies linearity->tk_studies accuracy Accuracy accuracy->pk_studies accuracy->tk_studies precision Precision precision->pk_studies precision->tk_studies selectivity Selectivity selectivity->pk_studies selectivity->tk_studies stability Stability stability->pk_studies stability->tk_studies recovery Extraction Recovery recovery->pk_studies recovery->tk_studies matrix_effect Matrix Effect matrix_effect->pk_studies matrix_effect->tk_studies loq Limit of Quantification (LOQ) loq->pk_studies loq->tk_studies drug_dev Drug Development pk_studies->drug_dev tk_studies->drug_dev

Caption: Relationship between method validation and applications.

References

Application Notes and Protocols for the Isolation of Sempervirine (Gelsempervine A) from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sempervirine (B1196200), potentially referred to as Gelsempervine A, is a bioactive alkaloid predominantly isolated from plants of the Gelsemium genus, such as Gelsemium elegans and Gelsemium sempervirens. These plants are known for their rich composition of indole (B1671886) alkaloids, which exhibit a range of pharmacological activities. Sempervirine has garnered significant interest within the research and drug development communities for its potential therapeutic applications, particularly in oncology. This document provides a detailed protocol for the isolation and purification of sempervirine from its natural plant source, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and purification of major alkaloids from Gelsemium elegans, which can serve as a reference for the expected yield and purity of sempervirine.

Table 1: Extraction and Fractionation of Total Alkaloids from Gelsemium elegans

ParameterValueReference
Starting Plant MaterialDried and powdered stems and leaves of G. elegans[1]
Initial Extraction Solvent95% Ethanol (B145695)[1]
Crude Alkaloid Extract Yield18 g from a larger ethanolic extract[1]
Acid-Base Extraction pH (Acidification)~ pH 4 with 20% H₂SO₄[1]
Acid-Base Extraction pH (Basification)~ pH 10 with Na₂CO₃[1]
Organic Solvent for ExtractionChloroform (B151607) (CHCl₃)[1]

Table 2: Purification of Major Alkaloids from Crude Extract using pH-Zone-Refining Counter-Current Chromatography (CCC)

CompoundAmount from 1.5 g Crude ExtractPurity (by HPLC)Reference
Gelsemine312 mg94.8%[2]
Koumine420 mg95.9%[2]
Gelsevirine195 mg96.7%[2]

Note: While specific yield for sempervirine from this method is not provided, its separation would follow a similar procedure with optimization of fraction collection.

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation of sempervirine, from initial extraction to final purification.

1. Preparation of Crude Alkaloid Extract

This protocol outlines the initial extraction of total alkaloids from the plant material.

  • 1.1. Plant Material Preparation:

    • Air-dry the stems and leaves of Gelsemium elegans.

    • Grind the dried plant material into a fine powder.

  • 1.2. Ethanolic Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for a period of 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • 1.3. Acid-Base Extraction:

    • Dissolve the crude ethanolic extract in water to form a suspension.

    • Acidify the suspension to approximately pH 4 using a 20% sulfuric acid (H₂SO₄) solution.

    • Partition the acidic suspension with ethyl acetate (B1210297) to remove neutral and acidic compounds. Discard the ethyl acetate layer.

    • Basify the remaining aqueous phase to approximately pH 10 with sodium carbonate (Na₂CO₃).

    • Extract the alkaline solution with chloroform (CHCl₃) multiple times. The total alkaloids will move into the organic phase.

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[1]

2. Purification of Sempervirine

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically employed.

  • 2.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Subject the crude alkaloid extract to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 30:1 to 1:1 v/v) to separate the alkaloids into different fractions based on polarity.[1]

    • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing sempervirine.

  • 2.2. High-Speed Counter-Current Chromatography (HSCCC) (Intermediate Purification):

    • For further purification of sempervirine-containing fractions, employ HSCCC.

    • A suitable two-phase solvent system, such as methyl tert-butyl ether (MtBE)/acetonitrile (B52724)/water (e.g., 3:1.5:4 v/v), can be used.[2]

    • Add triethylamine (B128534) to the organic stationary phase as a retainer and hydrochloric acid to the aqueous mobile phase as an eluter to facilitate the separation of alkaloids.[2]

    • Collect the fractions and analyze for the presence and purity of sempervirine using High-Performance Liquid Chromatography (HPLC).

  • 2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Pool the fractions enriched with sempervirine from the previous step.

    • Perform final purification using a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Develop a gradient elution method using a mobile phase consisting of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to sempervirine.

    • Evaporate the solvent from the collected fraction to obtain pure sempervirine.

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental Workflow for Sempervirine Isolation

G cluster_0 Extraction cluster_1 Purification A Gelsemium elegans (Stems and Leaves) B Powdered Plant Material A->B C Ethanolic Extraction B->C D Crude Ethanolic Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Extract E->F G Silica Gel Column Chromatography F->G Load onto column H Sempervirine-Enriched Fractions G->H I High-Speed Counter-Current Chromatography (HSCCC) H->I J Further Purified Fractions I->J K Preparative HPLC J->K L Pure Sempervirine K->L

Caption: Workflow for the isolation of sempervirine.

Signaling Pathways of Sempervirine

Sempervirine has been shown to exert its anticancer effects by modulating several key signaling pathways, primarily leading to the induction of apoptosis and autophagy in cancer cells.

Akt/mTOR Signaling Pathway

G Sempervirine Sempervirine Akt Akt Sempervirine->Akt Inhibits phosphorylation PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Inhibition of the Akt/mTOR pathway by sempervirine.

References

Investigating the Mechanism of Action of Gelsempervine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is an indole (B1671886) alkaloid isolated from the plant genus Gelsemium, which is known for its traditional medicinal uses and potent biological activities. The alkaloids from Gelsemium, including the better-studied compounds gelsemine (B155926) and koumine, have demonstrated a range of pharmacological effects, including anxiolytic, analgesic, anti-inflammatory, and anti-cancer properties. Preliminary research and the established activity of related compounds suggest that this compound likely exerts its effects through the modulation of inhibitory neurotransmitter receptors in the central nervous system (CNS).

These application notes provide a comprehensive guide for researchers investigating the mechanism of action of this compound. The protocols outlined below are designed to assess its interaction with key molecular targets, its impact on neuronal cell viability, and its functional effects on neuronal signaling.

Putative Mechanism of Action

Based on studies of related Gelsemium alkaloids, the primary molecular targets of this compound are hypothesized to be the glycine (B1666218) receptors (GlyRs) and gamma-aminobutyric acid type A receptors (GABAARs) . These ligand-gated ion channels are the principal mediators of inhibitory neurotransmission in the spinal cord and brain, respectively. By modulating these receptors, this compound may alter neuronal excitability, leading to its observed pharmacological effects. The following experimental plan is designed to test this hypothesis.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables present a framework for summarizing the quantitative data obtained from the experimental protocols described below. The values provided are hypothetical and serve as a guide for data presentation.

Table 1: Radioligand Binding Affinity of this compound for Glycine and GABAA Receptors

Target ReceptorRadioligandThis compound Ki (nM)Positive Control Ki (nM)
Glycine Receptor (α1 subunit)[³H]StrychnineValueStrychnine (B123637): Value
GABAA Receptor (α1β2γ2)[³H]FlunitrazepamValueDiazepam: Value

Table 2: Functional Potency of this compound on Glycine and GABAA Receptors

Assay TypeReceptor SubtypeThis compound IC50/EC50 (µM)Positive Control IC50/EC50 (µM)
ElectrophysiologyGlycine Receptor (α1)ValuePicrotoxin: Value
ElectrophysiologyGABAA Receptor (α1β2γ2)ValueBicuculline: Value

Table 3: Cytotoxicity of this compound on Neuronal Cells

Cell LineAssayIncubation Time (hr)This compound IC50 (µM)
SH-SY5Y (human neuroblastoma)MTT Assay24Value
Primary Cortical NeuronsLDH Assay48Value

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Glycine Receptors

Objective: To determine the binding affinity of this compound for the glycine receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human α1 glycine receptors.

  • [³H]Strychnine (specific activity ~30-60 Ci/mmol).

  • This compound stock solution (in DMSO).

  • Strychnine (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and vials.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • This compound or vehicle (for total binding) or excess strychnine (for non-specific binding).

    • [³H]Strychnine (final concentration ~1-2 nM).

    • Receptor membrane preparation (20-50 µg protein).

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for this compound using competitive binding analysis software.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptors

Objective: To assess the functional effect of this compound on GABAA receptor-mediated currents.

Materials:

  • HEK293 cells stably expressing human α1β2γ2 GABAA receptors.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).

  • GABA stock solution.

  • This compound stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ).

Procedure:

  • Culture HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage-clamp the cell at -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a stable baseline current.

  • Co-apply this compound at various concentrations with the GABA solution.

  • Record the changes in the GABA-evoked current amplitude.

  • Wash the cell with the external solution between applications.

  • Construct a concentration-response curve and calculate the IC₅₀ or EC₅₀ value for this compound.

Protocol 3: MTT Assay for Neuronal Cell Viability

Objective: To evaluate the potential cytotoxicity of this compound on neuronal cells.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC₅₀ value of this compound from the dose-response curve.

Visualizations

GelsempervineA_Signaling_Pathway cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Vesicle GABA/Glycine Vesicles Release Release Vesicle->Release GABA_R GABA-A Receptor Release->GABA_R GABA Gly_R Glycine Receptor Release->Gly_R Glycine Ion_Channel Cl- Channel GABA_R->Ion_Channel Opens Gly_R->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx Gelsempervine_A This compound Gelsempervine_A->GABA_R Modulates Gelsempervine_A->Gly_R Modulates Experimental_Workflow cluster_Target Target Identification & Binding cluster_Functional Functional Characterization cluster_Cellular Cellular Effects Binding_Assay Radioligand Binding Assay (GlyR & GABA-A R) Data_Analysis Data Analysis: Determine Ki, IC50/EC50 Binding_Assay->Data_Analysis Electrophysiology Patch-Clamp Electrophysiology (Functional Modulation) Electrophysiology->Data_Analysis Viability_Assay MTT Assay (Cytotoxicity) Viability_Assay->Data_Analysis Start Start: Investigate this compound Start->Binding_Assay Start->Electrophysiology Start->Viability_Assay Conclusion Conclusion: Elucidate Mechanism of Action Data_Analysis->Conclusion

Troubleshooting & Optimization

Overcoming stereoselectivity challenges in Gelsempervine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Gelsempervine A. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this intricate indole (B1671886) alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific stereoselectivity challenges that may be encountered during your experiments.

Troubleshooting Guide: Stereoselectivity Challenges

This guide provides solutions to common issues encountered in key stereoselective reactions during the synthesis of this compound and related compounds.

Diastereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial step for the formation of the tetracyclic core of this compound. Achieving the desired diastereoselectivity can be challenging.

Question: We are observing low diastereoselectivity in our Pictet-Spengler cyclization, resulting in a mixture of C-3 epimers. How can we improve the formation of the desired cis-diastereomer?

Answer:

Low diastereoselectivity in the Pictet-Spengler reaction is a common issue. Several factors can influence the stereochemical outcome. Here are some troubleshooting steps:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A screen of different solvents is recommended. Non-polar solvents often favor the desired kinetic cis-product.

  • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the thermodynamically more stable transition state leading to a single diastereomer.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Brønsted acids are commonly used. A stronger acid may not always lead to better selectivity. It is advisable to screen various acids (e.g., TFA, HCl, TsOH) and their concentrations.

  • Substrate Modification: The steric bulk of protecting groups on the tryptamine (B22526) nitrogen or the aldehyde component can influence the facial selectivity of the cyclization. Consider using bulkier protecting groups to favor the formation of one diastereomer.

Quantitative Data on Pictet-Spengler Reaction Conditions:

CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
TFACH₂Cl₂03:1
TFAToluene (B28343)-205:1
TsOHCH₂Cl₂02.5:1
HClCH₃CN-104:1

Note: These are representative data and actual results will vary depending on the specific substrates.

Experimental Protocol: Optimized Asymmetric Pictet-Spengler Reaction

  • To a solution of N-protected tryptamine (1.0 eq) in anhydrous toluene (0.1 M) at -20 °C under an argon atmosphere, add the aldehyde (1.1 eq).

  • Slowly add a solution of trifluoroacetic acid (TFA, 1.2 eq) in toluene over 15 minutes.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Diastereoselective Dieckmann Condensation

The Dieckmann condensation is employed to construct a key five-membered ring in the this compound framework. Controlling the stereochemistry at the newly formed stereocenter can be problematic.

Question: Our Dieckmann condensation is yielding a mixture of diastereomers at the carbon alpha to the newly formed ketone. How can we favor the formation of the desired epimer?

Answer:

The stereochemical outcome of the Dieckmann condensation is influenced by the reaction conditions, particularly the base and the solvent used.

  • Choice of Base: The size and nature of the base can influence the conformation of the enolate intermediate and thus the stereochemical outcome. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). A bulkier base may favor the formation of a specific enolate geometry.

  • Solvent: The solvent can affect the aggregation state and reactivity of the enolate. Aprotic solvents like THF, toluene, or DME are typically used. It is worthwhile to screen different solvents.

  • Temperature Control: Running the reaction at lower temperatures can increase the diastereoselectivity by allowing for better kinetic control over the cyclization.

  • Quenching Conditions: The method of quenching the reaction can also influence the final diastereomeric ratio. A controlled quench with a proton source at low temperature is recommended.

Quantitative Data on Dieckmann Condensation Conditions:

BaseSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
NaHToluene801.5:1
KOtBuTHF03:1
LDATHF-785:1
KHMDSToluene-786:1

Note: These are representative data and actual results will vary depending on the specific substrates.

Experimental Protocol: Optimized Diastereoselective Dieckmann Condensation

  • To a solution of the diester precursor (1.0 eq) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the formation of the enolate by quenching small aliquots and analyzing by ¹H NMR if possible.

  • Slowly quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting β-keto ester by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling the stereochemistry during the synthesis of this compound?

A1: A major challenge lies in the construction of the complex, polycyclic core with the correct relative and absolute stereochemistry. Key transformations, such as the Pictet-Spengler reaction and intramolecular cyclizations like the Dieckmann condensation, create new stereocenters that must be controlled to obtain the desired diastereomer.

Q2: Are there any enzymatic methods that could be applied to improve stereoselectivity in the synthesis of this compound intermediates?

A2: While not specifically reported for the total synthesis of this compound, enzymatic resolutions or desymmetrization strategies could potentially be employed on early-stage intermediates to establish key stereocenters with high enantiomeric excess. This would require significant methods development.

Q3: How can I confirm the relative stereochemistry of my intermediates?

A3: A combination of spectroscopic techniques is essential. 1D and 2D NMR spectroscopy (e.g., NOESY, ROESY) can provide information about the spatial proximity of protons, which helps in determining the relative configuration of stereocenters. In many cases, single-crystal X-ray diffraction is the most definitive method for unambiguous structure determination.

Visualizations

pictet_spengler_troubleshooting start Low Diastereoselectivity in Pictet-Spengler solvent Optimize Solvent start->solvent Issue temperature Lower Temperature start->temperature Issue catalyst Screen Acid Catalyst start->catalyst Issue substrate Modify Substrate (Protecting Groups) start->substrate Issue outcome Improved Diastereoselectivity solvent->outcome Solution temperature->outcome Solution catalyst->outcome Solution substrate->outcome Solution dieckmann_troubleshooting_workflow problem Poor Diastereoselectivity in Dieckmann Condensation base Vary the Base (e.g., NaH, KOtBu, LDA) problem->base Potential Cause solvent Screen Solvents (e.g., THF, Toluene) problem->solvent Potential Cause temp Lower Reaction Temperature problem->temp Potential Cause quench Optimize Quenching Conditions problem->quench Potential Cause analysis Analyze Diastereomeric Ratio (NMR, HPLC) base->analysis solvent->analysis temp->analysis quench->analysis solution Achieve Desired Stereocontrol analysis->solution Successful Outcome

Technical Support Center: High-Purity Gelsempervine A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of high-purity Gelsempervine A from its natural source, Gelsemium elegans. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from Gelsemium elegans?

A1: The general strategy involves a multi-step process that begins with the extraction of a crude alkaloid mixture from the plant material, followed by one or more chromatographic purification steps to isolate this compound from other co-extracted alkaloids.[1][2][3]

Q2: What are the initial extraction steps for obtaining a crude alkaloid extract?

A2: The initial extraction typically involves an acid-base extraction method. The dried and powdered plant material is first macerated with an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid) to convert the alkaloids into their water-soluble salt forms. The acidic extract is then washed with a non-polar organic solvent to remove fats and waxes. Subsequently, the aqueous layer is basified (e.g., with ammonia) to precipitate the free alkaloids, which are then extracted into an organic solvent like chloroform (B151607) or ethyl acetate.[1][2][4]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (HPLC) are highly effective techniques for the separation and purification of alkaloids from Gelsemium elegans, including compounds structurally related to this compound.[5] Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is also a common purification method.[2][6]

Q4: What are the major challenges in purifying this compound?

A4: The primary challenge is the presence of numerous structurally similar alkaloids in the crude extract of Gelsemium elegans.[7][8][9] These co-eluting impurities can make it difficult to achieve high purity. Degradation of the target compound due to improper pH or temperature during extraction can also be a concern.[6]

Q5: How can the purity of the final this compound product be assessed?

A5: The purity of this compound is typically determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD).[10][11][12] The purity is often calculated based on the peak area percentage of the target compound in the chromatogram. Further structural confirmation can be obtained using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Crude Alkaloid Extract Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.[6]Test a range of solvents with varying polarities. Alcohol-based solvents can often dissolve both the free base and salt forms of alkaloids.[6]
Incomplete Extraction: Insufficient extraction time or temperature.[6]Increase the extraction time or consider gentle heating, while being mindful of the potential for degradation of the target alkaloid.[6]
Degradation of this compound: Exposure to harsh pH conditions or high temperatures during extraction.Maintain a controlled pH and use moderate temperatures during the extraction and solvent evaporation steps.
Poor Separation in Column Chromatography Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica gel, alumina) may not provide adequate selectivity.Test different stationary phases. The choice between silica gel and alumina can significantly impact separation.[2][6]
Incorrect Mobile Phase Polarity: The eluting solvent system is either too polar or not polar enough, leading to co-elution or no elution of the target compound.Systematically vary the solvent composition of the mobile phase. Thin Layer Chromatography (TLC) can be used for rapid screening of suitable solvent systems.
Co-elution of Impurities in HPLC Presence of Structurally Similar Alkaloids: Gelsemium elegans contains a complex mixture of alkaloids with similar physicochemical properties.[7][8][9]Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, flow rate, and column temperature. Using a different stationary phase (e.g., C18, phenyl) can also improve selectivity.
Column Overloading: Injecting too much sample onto the HPLC column can lead to broad, overlapping peaks.Reduce the sample concentration or injection volume.
Low Purity of Final Product Inefficient Purification Steps: A single chromatographic step may not be sufficient to remove all impurities.Employ orthogonal purification techniques. For example, follow an initial column chromatography step with preparative HPLC for final polishing.
Contamination: Cross-contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and use high-purity solvents for the final purification steps.

Quantitative Data Summary

The following tables summarize quantitative data for the purification of alkaloids from Gelsemium elegans using various chromatographic techniques. While specific data for this compound is limited in the literature, the data for co-occurring alkaloids provides a valuable reference for optimizing the purification process.

Table 1: Purification of Gelsemium Alkaloids by High-Speed Counter-Current Chromatography (HSCCC)

Compound Starting Material (Crude Extract) Solvent System Yield Purity (by HPLC) Reference
Gelsenicine300 mgChloroform-Methanol-0.1 M HCl (4:4:2)19.4 mg95.4%[5]
Gelsevirine300 mgChloroform-Methanol-0.1 M HCl (4:4:2)21.2 mg98.6%[5]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Crude Alkaloids from Gelsemium elegans
  • Maceration: The dried and powdered plant material is soaked in an acidic aqueous solution (e.g., 0.1 M HCl) for an extended period (e.g., 24-48 hours) at room temperature with occasional stirring.

  • Filtration: The mixture is filtered to separate the acidic aqueous extract from the solid plant residue.

  • Defatting: The acidic extract is washed with a non-polar organic solvent such as hexane (B92381) or petroleum ether in a separatory funnel to remove lipids and other non-polar impurities. The aqueous layer is retained.

  • Basification: The pH of the aqueous extract is adjusted to approximately 9-10 by the slow addition of a base (e.g., concentrated ammonia (B1221849) solution) while cooling in an ice bath. This converts the alkaloid salts into their free base forms, which will precipitate.

  • Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent like chloroform or ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: A glass column is packed with a suitable adsorbent, most commonly silica gel or alumina, as a slurry in the initial mobile phase solvent.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase or a weak solvent and carefully loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution) or a single solvent system (isocratic elution).

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound, this compound.

  • Pooling and Concentration: Fractions containing the pure compound are combined, and the solvent is evaporated to yield the purified this compound.

Diagrams

experimental_workflow plant_material Gelsemium elegans Plant Material extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography semi_pure_fractions Semi-Pure this compound Fractions column_chromatography->semi_pure_fractions prep_hplc Preparative HPLC semi_pure_fractions->prep_hplc high_purity_product High-Purity this compound prep_hplc->high_purity_product analysis Purity Analysis (HPLC, MS, NMR) high_purity_product->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_impurities Identify Co-eluting Impurities via MS/NMR start->check_impurities optimize_chromatography Optimize Chromatographic Conditions check_impurities->optimize_chromatography change_stationary_phase Change Stationary Phase optimize_chromatography->change_stationary_phase No Improvement adjust_mobile_phase Adjust Mobile Phase Gradient/Composition optimize_chromatography->adjust_mobile_phase Some Improvement add_step Add Orthogonal Purification Step optimize_chromatography->add_step Persistent Impurities re_purify Re-purify Fractions change_stationary_phase->re_purify adjust_mobile_phase->re_purify add_step->re_purify

Caption: Troubleshooting logic for low purity of this compound.

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrum of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a detailed interpretation of the expected mass spectrum fragmentation pattern of Gelsempervine A, a complex alkaloid of significant interest in pharmacological research. Due to the limited availability of direct fragmentation studies for this compound, this guide leverages data from the closely related Gelsemium alkaloid, gelsevirine, to propose a putative fragmentation pathway. This information is crucial for compound identification, structural elucidation, and metabolite analysis during drug development and related research activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in positive ion mode mass spectrometry?

A1: this compound has a molecular formula of C₂₂H₂₆N₂O₄ and a molecular weight of 382.45 g/mol . In positive ion mode, typically using electrospray ionization (ESI), the expected molecular ion will be the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 383.46.

Q2: What are the primary fragmentation pathways observed for Gelsemium alkaloids like this compound?

A2: Gelsemium alkaloids, being structurally complex indole (B1671886) alkaloids, primarily undergo fragmentation through several key pathways. These include:

  • Retro-Diels-Alder (RDA) reactions: This is a common fragmentation mechanism for cyclic systems, leading to the cleavage of the intricate ring structures.

  • Loss of small neutral molecules: Expect to see losses of molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O).

  • Cleavage of the indole ring system: The indole moiety can undergo characteristic fragmentation, providing diagnostic ions.

  • Fission of the cage-like structure: The complex polycyclic structure is prone to specific bond cleavages, resulting in a cascade of fragment ions.

Q3: Are there any diagnostic fragment ions that can help in the identification of this compound?

A3: Based on the fragmentation of the related alkaloid gelsevirine, we can predict several diagnostic ions for this compound. The fragmentation is likely initiated by the cleavage of the less stable bonds in the polycyclic structure. Key predicted fragments and their origins are detailed in the fragmentation pathway diagram below. Researchers should look for characteristic neutral losses and the formation of stable fragment ions arising from the core structure.

Q4: We are observing unexpected peaks in our mass spectrum. What could be the cause?

A4: Unexpected peaks in the mass spectrum of this compound could arise from several sources:

  • In-source fragmentation: The ionization source conditions (e.g., high cone voltage) can induce fragmentation before the ions enter the mass analyzer. Try optimizing the source parameters to minimize this effect.

  • Presence of isomers or impurities: The sample may contain structurally similar isomers or impurities that have different fragmentation patterns. High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can help differentiate these.

  • Adduct formation: In ESI, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common. These will appear at m/z values higher than the protonated molecule.

  • Solvent clusters: Peaks corresponding to the analyte clustered with solvent molecules may be observed, especially at high concentrations.

Q5: How can we confirm the proposed fragmentation pattern experimentally?

A5: To confirm the fragmentation pathway, it is essential to perform tandem mass spectrometry (MS/MS or MSⁿ) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), you can generate a spectrum of its fragment ions. High-resolution mass spectrometry (HRMS) is also crucial for determining the elemental composition of the fragment ions, which provides strong evidence for the proposed structures.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound based on its structure and comparison with the fragmentation of related alkaloids.

m/z (Predicted) Proposed Formula Description
383.46[C₂₂H₂₇N₂O₄]⁺Protonated Molecular Ion [M+H]⁺
355.43[C₂₁H₂₄N₂O₃]⁺Loss of CO (28 Da)
323.39[C₂₀H₂₀N₂O₂]⁺Further fragmentation of the polycyclic core
295.36[C₁₉H₁₆N₂O]⁺Subsequent loss of CO and H₂O
184.11[C₁₂H₁₄NO]⁺Fragment containing the indole moiety
156.08[C₁₀H₁₀N]⁺Further fragmentation of the indole portion

Experimental Protocol: High-Resolution Mass Spectrometry of this compound

This protocol outlines a general procedure for obtaining high-resolution mass spectra of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is essential for accurate mass measurements.
  • Capillary Voltage: 3.0-4.0 kV.
  • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).
  • Source Temperature: 120-150 °C.
  • Desolvation Gas (N₂) Flow: 600-800 L/hr.
  • Desolvation Temperature: 350-450 °C.
  • Acquisition Range: m/z 50-1000.
  • Tandem MS (MS/MS): For fragmentation analysis, select the [M+H]⁺ ion (m/z 383.46) as the precursor ion and apply a collision energy of 10-40 eV to induce fragmentation.

Proposed Fragmentation Pathway of this compound

GelsempervineA_Fragmentation M This compound [M+H]⁺ m/z = 383.46 C₂₂H₂₇N₂O₄⁺ F1 m/z = 355.43 C₂₁H₂₄N₂O₃⁺ M->F1 - CO (28 Da) F2 m/z = 323.39 C₂₀H₂₀N₂O₂⁺ F1->F2 - CH₃OH (32 Da) F3 m/z = 295.36 C₁₉H₁₆N₂O⁺ F2->F3 - CO (28 Da) F4 m/z = 184.11 C₁₂H₁₄NO⁺ F2->F4 Ring Cleavage F5 m/z = 156.08 C₁₀H₁₀N⁺ F4->F5 - CO (28 Da)

Caption: Proposed fragmentation pathway of this compound in positive ion mode.

Validation & Comparative

Validating the Anticancer Activity of Sempervirine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the anticancer activity of sempervirine (B1196200), an alkaloid derived from plants of the Gelsemium genus. This document summarizes experimental data on its efficacy in specific cell lines and outlines detailed protocols for key validation assays. While the initial topic specified Gelsempervine A, the available research predominantly focuses on the related compound sempervirine. This guide, therefore, details the established anticancer properties of sempervirine, offering a valuable reference for investigating its therapeutic potential.

Comparative Analysis of Anticancer Activity

Sempervirine has demonstrated significant anticancer effects in various cancer cell lines. Its activity is compared here with the established chemotherapeutic agent, Gemcitabine (B846).

Table 1: Comparison of IC50 Values

CompoundCell LineIC50 ValueCitation
SempervirineHepG2 (Liver)Effective inhibition at 10 µM[1]
SempervirineHuh7 (Liver)Effective inhibition at 10 µM[1]
SempervirineSKOV3 (Ovarian)Not explicitly stated, but dose-dependent effects observed up to 10 µM
GemcitabineHepG2 (Liver)Highly variable (nanomolar to micromolar range)[2][3]
GemcitabineOvarian Cancer Cell LinesVaries across different cell lines[4]

Table 2: Effect of Sempervirine on Apoptosis in SKOV3 Ovarian Cancer Cells

TreatmentConcentration (µM)Apoptosis Rate (%)
Control02.67 ± 0.38
Sempervirine2.53.49 ± 0.46
Sempervirine513.01 ± 0.01
Sempervirine1041.25 ± 0.59

Table 3: Effect of Sempervirine on Cell Cycle Distribution in Different Cancer Cell Lines

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Citation
SKOV3 (Ovarian) Control74.81 ± 0.3815.48 ± 0.359.70 ± 0.30
Sempervirine (2.5 µM)66.68 ± 0.4310.37 ± 0.1922.95 ± 0.50
Sempervirine (5 µM)52.05 ± 0.5418.61 ± 0.5129.39 ± 0.17
Sempervirine (10 µM)53.33 ± 0.5924.51 ± 0.7822.16 ± 0.35
HepG2 (Liver) ControlNormal DistributionNormal DistributionNormal Distribution[1]
Sempervirine (0.5 µM)IncreasedDecreasedDecreased[1]
Sempervirine (1 µM)IncreasedDecreasedDecreased[1]

*Note: While quantitative data for the effect of sempervirine on the cell cycle of HepG2 cells is not fully available, studies confirm a dose-dependent increase in the G1 phase and a decrease in the S and G2 phases.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Viability Assay (CCK-8 Assay)

This assay is performed to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, SKOV3)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Sempervirine (or other test compounds)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate overnight.

  • Treat the cells with various concentrations of sempervirine (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Sempervirine

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with different concentrations of sempervirine for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Sempervirine

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with sempervirine for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes are provided below.

Sempervirine_Wnt_Pathway cluster_nucleus Nucleus Sempervirine Sempervirine Destruction_Complex Destruction Complex (APC, Axin, GSK-3β, CK1) Sempervirine->Destruction_Complex Stabilizes? beta_Catenin β-catenin Sempervirine->beta_Catenin Inhibits nuclear translocation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Dsh->Destruction_Complex Inhibits Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_Catenin->Proteasome Degraded beta_Catenin_n β-catenin beta_Catenin->beta_Catenin_n Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Nucleus Nucleus beta_Catenin_n->TCF_LEF Co-activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of sempervirine.

Anticancer_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Sempervirine (Dose-Response) Start->Treatment Cell_Viability Cell Viability Assay (CCK-8) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion: Anticancer Activity Validation Data_Analysis->Conclusion

Caption: Experimental workflow for validating anticancer activity in cell lines.

References

Comparative Bioactivity of Gelsemine and Gelsempervine A: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of Gelsemine, a well-studied alkaloid of the Gelsemium genus, and a discussion on the current lack of available comparative data for Gelsempervine A.

Introduction

Gelsemine and this compound are monoterpenoid indole (B1671886) alkaloids isolated from plants of the genus Gelsemium, which have a history of use in traditional medicine.[1] While extensive research has elucidated the diverse bioactivities of Gelsemine, there is a notable scarcity of scientific literature and experimental data pertaining to the specific biological effects of this compound. This guide provides a comprehensive overview of the known bioactivity of Gelsemine, supported by experimental data and detailed protocols. In contrast, the absence of available data for this compound prevents a direct comparative analysis at this time.

Bioactivity of Gelsemine

Gelsemine has been the subject of numerous studies, revealing a range of pharmacological effects, primarily centered on the central nervous system. It is recognized for its potent activity as an agonist of the mammalian glycine (B1666218) receptor (GlyR), which leads to inhibitory postsynaptic potentials in neurons and results in muscle relaxation.[2] Beyond this primary mechanism, Gelsemine has demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties.[2]

Comparative Bioactivity Data: Gelsemine

Due to the lack of available data for this compound, a direct comparative table cannot be generated. The following table summarizes the key bioactivity data for Gelsemine.

Bioactivity ParameterTarget/AssayResultReference
Receptor Binding & Function
Glycine Receptor (GlyR) AgonismFull agonistPotent activity[2]
GlyR α1 subunit modulationElectrophysiologyBell-shaped modulation[3]
GlyR α2 and α3 subunit modulationElectrophysiologyConcentration-dependent inhibition[3]
GABAA Receptor ModulationElectrophysiologyInhibition (IC50: ~55–75 μM)[3]
Analgesic & Anti-inflammatory Effects
Neuropathic PainPartial Sciatic Nerve Ligation (PSNL) in miceAnalgesic effect at 4 mg/kg[4]
Anti-inflammatory ActivityGeneral observationObserved[2]
Anti-cancer Activity
General Anti-cancer ActivityGeneral observationObserved[2]
Neuroprotective Effects
Oxidative Stress ProtectionHigh-fat diet animal modelsReverses effects and protects tissues[2]
Alzheimer's Disease ModelAβ peptide toxicityMitigates toxic effects[5]
Toxicity
General ToxicityIn vivoHighly toxic, can be paralytic[2]

Signaling Pathways of Gelsemine

The primary mechanism of action for Gelsemine involves the modulation of inhibitory neurotransmitter receptors, specifically the glycine and GABA-A receptors.[3][5] Its agonistic activity at glycine receptors is a key pathway for its effects.

Glycine Receptor Signaling Pathway Modulated by Gelsemine

Gelsemine_GlyR_Signaling Gelsemine Gelsemine GlyR Glycine Receptor (GlyR) Gelsemine->GlyR Binds as agonist Neuron Neuron GlyR->Neuron Activates Cl_influx Cl- Influx Neuron->Cl_influx Increases Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibitory_PSP Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibitory_PSP Muscle_Relaxation Muscle Relaxation Inhibitory_PSP->Muscle_Relaxation Leads to

Caption: Gelsemine's agonistic binding to glycine receptors leads to muscle relaxation.

Experimental Protocols for Gelsemine Bioactivity

Radioligand Binding Assay for Glycine Receptor

This protocol is adapted from studies investigating the binding of Gelsemine to glycine receptors.[6]

Objective: To determine the binding affinity of Gelsemine to glycine receptors.

Materials:

  • Rat spinal cord membrane homogenates

  • [³H]-strychnine (radioligand)

  • Gelsemine

  • Binding buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat spinal cord membrane homogenates.

  • Incubate the membrane homogenates with varying concentrations of Gelsemine and a fixed concentration of [³H]-strychnine in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of Gelsemine that inhibits 50% of the specific binding of [³H]-strychnine (IC50), from which the binding affinity (Ki) can be calculated.

Electrophysiological Recording of GABAA Receptor Modulation

This protocol is based on methodologies used to study the effects of Gelsemine on ion channels.[3]

Objective: To assess the modulatory effect of Gelsemine on GABAA receptor currents.

Materials:

  • HEK293 cells expressing recombinant GABAA receptors

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Pipettes and electrodes

  • External and internal solutions for recording

  • GABA (agonist)

  • Gelsemine

Procedure:

  • Culture HEK293 cells expressing the desired GABAA receptor subunits.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Apply GABA to the cell to elicit a baseline current response.

  • Perfuse the cell with a solution containing both GABA and Gelsemine at various concentrations.

  • Record the changes in the GABA-evoked current in the presence of Gelsemine.

  • Analyze the current traces to determine the effect of Gelsemine on the amplitude and kinetics of the GABAA receptor-mediated currents, including the calculation of IC50 if inhibition is observed.

Bioactivity of this compound: A Knowledge Gap

Despite the classification of this compound as a monoterpenoid indole alkaloid from the Gelsemium genus, a thorough review of the scientific literature reveals a significant lack of specific data on its bioactivity.[1] While review articles categorize various alkaloids from this genus, they do not provide experimental details or quantitative data on the biological effects of this compound that would allow for a meaningful comparison with Gelsemine.

The absence of research on this compound could be attributed to several factors, including lower natural abundance compared to Gelsemine or a lack of significant preliminary findings that would warrant further investigation.

Conclusion

Gelsemine is a well-characterized alkaloid with a range of biological activities, most notably its potent agonism at glycine receptors, which underlies its potential for therapeutic applications in conditions such as chronic pain and anxiety.[2][4] Its effects on other targets, including GABAA receptors, and its anti-inflammatory and neuroprotective properties, make it a compound of significant interest to researchers.[2][3][5]

In stark contrast, this compound remains an understudied compound. The lack of available experimental data on its bioactivity precludes any direct comparison with Gelsemine. This represents a significant knowledge gap in the pharmacology of Gelsemium alkaloids. Future research is necessary to isolate and characterize this compound and to evaluate its biological activities. Such studies would be crucial to determine if it shares any of the therapeutic potential of Gelsemine or possesses unique pharmacological properties. Until then, any discussion on the comparative bioactivity of these two compounds remains speculative. Researchers and drug development professionals are encouraged to focus on the well-documented effects of Gelsemine while recognizing the unexplored potential of other, less-studied alkaloids from the same genus.

References

Establishing a Certified Reference Standard for Gelsempervine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research and drug development, the availability of high-purity, well-characterized reference standards is paramount for accurate quantification, bioactivity screening, and quality control. Gelsempervine A, a monoterpenoid indole (B1671886) alkaloid isolated from the plant genus Gelsemium, has garnered interest for its potential neuropharmacological activities. However, the lack of a commercially available Certified Reference Material (CRM) presents a significant challenge for researchers. This guide provides a framework for establishing a certified in-house reference standard for this compound, comparing it with hypothetical commercial alternatives, and detailing the necessary experimental protocols for its characterization.

Comparative Analysis of this compound Reference Standards

For researchers working with this compound, the choice of a reference standard is critical. The following table compares the typical characteristics of a newly established in-house certified reference standard, a hypothetical commercially available Certified Reference Material (CRM), and a standard research-grade material.

FeatureIn-House Certified Reference StandardCommercial Certified Reference Material (CRM) (Hypothetical)Research-Grade Material
Purity (HPLC-UV) 99.8%≥ 99.5% (with certified uncertainty)> 95% (often unverified)
Identity Confirmation ¹H NMR, ¹³C NMR, HRMS, IR, UV-Vis¹H NMR, ¹³C NMR, HRMS, IR, UV-VisOften limited to ¹H NMR and MS
Residual Solvents (GC-HS) < 0.1% (e.g., Acetone, Methanol)Specified limits for common solvents (e.g., < 0.05%)Not typically reported
Water Content (Karl Fischer) 0.15%≤ 0.5%Not typically reported
Traceability Traceable to primary standards (e.g., NIST) through calibrated instrumentsISO 17034 accredited, traceable to SI unitsGenerally not traceable
Certificate of Analysis Comprehensive CoA with all characterization dataDetailed, ISO-compliant Certificate of AnalysisBasic specification sheet

Experimental Protocols for Characterization

The establishment of a certified reference standard necessitates rigorous analytical testing to confirm its identity, purity, and content. Below are detailed protocols for the key experiments required for the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by assessing the peak area percentage of the main component relative to any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid) in a 70:30 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 1 mg of the this compound in-house standard and dissolve it in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Prepare working solutions of varying concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) by serial dilution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the prepared solutions and record the chromatograms.

  • Calculation: Calculate the purity by the area normalization method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled sequence.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the obtained chemical shifts, coupling constants, and integration values with published data for this compound to confirm its identity.

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of this compound and confirm its elemental composition.

Instrumentation:

  • LC-MS system with a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like methanol.

  • Infusion or LC-MS Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the measured accurate mass with the theoretical mass calculated for the elemental formula of this compound (C₂₀H₂₂N₂O₃). The mass error should be within ± 5 ppm.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Objective: To quantify the amount of residual solvents from the purification process.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Capillary column suitable for solvent analysis (e.g., DB-624).

Reagents:

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable high-boiling point solvent.

  • Reference standards for expected residual solvents (e.g., acetone, methanol, ethyl acetate).

Procedure:

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in DMSO. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add a known volume of DMSO.

  • GC-HS Conditions:

    • Vial equilibration temperature: 80 °C

    • Vial equilibration time: 20 min

    • Injector temperature: 200 °C

    • Oven temperature program: e.g., 40 °C for 5 min, then ramp to 240 °C at 10 °C/min.

    • Detector temperature: 250 °C

  • Analysis and Quantification: Analyze the standards and the sample. Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve.

Water Content Determination by Karl Fischer Titration

Objective: To determine the water content in the this compound standard.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

Procedure:

  • Titrator Preparation: Prepare the titrator according to the manufacturer's instructions. Standardize the Karl Fischer reagent using a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of this compound (e.g., 50-100 mg) and add it to the titration vessel.

  • Titration: Start the titration. The instrument will automatically titrate the sample to the endpoint.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of titrant consumed.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the processes and potential mechanisms of action, the following diagrams illustrate the experimental workflow for establishing an in-house reference standard and a proposed signaling pathway for this compound.

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Characterization Characterization cluster_Certification Certification Isolation Isolation from Gelsemium Purification Chromatographic Purification Isolation->Purification HPLC HPLC-UV Purity Purification->HPLC NMR NMR Identity Purification->NMR HRMS HRMS Identity Purification->HRMS GC_HS GC-HS Residual Solvents Purification->GC_HS KF Karl Fischer Water Content Purification->KF Data_Review Data Review & Comparison HPLC->Data_Review NMR->Data_Review HRMS->Data_Review GC_HS->Data_Review KF->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

Caption: Workflow for establishing an in-house certified reference standard.

Based on the activity of related Gelsemium alkaloids, a plausible mechanism of action for this compound involves the modulation of inhibitory neurotransmitter receptors, such as the glycine (B1666218) receptor.[1]

Signaling_Pathway cluster_Membrane Cell Membrane Receptor Glycine Receptor (Ion Channel) Chloride_Influx Cl⁻ Influx Receptor->Chloride_Influx Opens channel Gelsempervine_A This compound Gelsempervine_A->Receptor Binds to and modulates Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Firing (CNS Depressant Effect) Hyperpolarization->Neuronal_Inhibition

Caption: Proposed signaling pathway for this compound via glycine receptor modulation.

References

Safety Operating Guide

Essential Safety & Disposal Plan for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical compounds like Gelsempervine A are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe management and disposal of this compound, drawing upon established protocols for handling toxic organic compounds and indole (B1671886) alkaloids.

Immediate Safety Precautions:

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat it as a highly toxic compound. All handling should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols. Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A properly fastened lab coat.

  • Respiratory Protection: A respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.

Quantitative Data Summary

As no specific experimental data for this compound was found, the following table provides a template for documenting key safety and disposal-related properties. It is imperative for researchers to fill this table with experimental or estimated data before commencing work.

PropertyValueData Source/Justification
Chemical Formula C₂₀H₂₂N₂O₂Known chemical structure
Molecular Weight 334.4 g/mol Calculated from chemical formula
Physical State SolidTypical for alkaloids of this complexity
Solubility To be determinedCrucial for selecting appropriate cleaning solvents
Toxicity (LD50/LC50) Assume high toxicity in the absence of dataPrecautionary principle for indole alkaloids
Reactivity Hazards To be determinedCheck for incompatibility with common lab reagents
Known Incompatibilities Strong oxidizing agents, strong acids/basesGeneral precaution for complex organic molecules

Experimental Protocols

Spill Management Protocol:

In the event of a this compound spill, immediate and careful action is required to mitigate exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust. Restrict access to the contaminated area.

  • Don Appropriate PPE: Before attempting cleanup, ensure all required PPE is worn.

  • Contain the Spill:

    • For solid spills, gently cover the material with an absorbent powder (e.g., vermiculite, sand) to prevent dust from becoming airborne. Carefully scoop the mixture into a designated hazardous waste container.

    • For liquid spills (if this compound is in solution), absorb the spill with an inert absorbent material.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., a detergent solution, followed by water), collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed and clearly labeled hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated following the cleanup.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedure:

The disposal of this compound must be handled in strict accordance with institutional and regulatory guidelines for hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is used in solution, collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the specific chemical name, "this compound." The date of waste accumulation should also be clearly marked.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste disposal company. Provide them with a complete inventory of the waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

Essential Safety and Logistical Information for Handling Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals engaged in the handling of Gelsempervine A. Adherence to these guidelines is crucial for ensuring personal safety and mitigating potential risks associated with this potent compound.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the meticulous use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for various activities involving potent alkaloids like this compound.[1][2][3]

PPE Component Specification Recommended Use
Gloves Chemically resistant nitrile gloves, double-gloved.[1][2]Required for all handling activities, including preparation, administration, and disposal. Change outer gloves immediately if contaminated.
Gowns Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.[1]Required when there is a potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][2] A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing.[1][4]Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.[1][2] For activities that may generate vapors, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/acid gas) should be used.Required when handling powders or when aerosols may be generated.
Shoe Covers Disposable, slip-resistant shoe covers.Recommended when working in a designated hazardous drug handling area to prevent the spread of contamination.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to minimize exposure and ensure a safe working environment. The following procedures should be followed in a designated and properly ventilated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1][2]

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area.[1]

  • Decontamination: Ensure the work surface is clean and decontaminated before starting.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers, before starting the experiment.[2]

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves.[1]

2. Handling and Experimentation:

  • Weighing and Transfer: Handle solid compounds carefully to minimize dust generation. Use a spatula for transfers. For weighing, a containment system like a glove box is recommended if available.[2]

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Use appropriate glassware and transfer techniques, such as a calibrated pipette.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and hazard symbols.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all equipment and the work area after use. Use an appropriate solvent to decontaminate surfaces.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (outer gloves, gown, inner gloves, then eye protection).[2] Dispose of single-use PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Segregation: All contaminated materials, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[2]

  • Waste Containers: Use leak-proof, sealable containers for all hazardous waste.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[6]

Experimental Workflow for Handling Potent Compounds

The following diagram illustrates a logical workflow for safely handling potent chemical compounds like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution perform_experiment Perform Experiment prepare_solution->perform_experiment decontaminate Decontaminate Work Area & Equipment perform_experiment->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe dispose_waste Segregate & Dispose of Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of Potent Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.